Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate, also known as EFT, is a small molecule that is used in scientific research and has a variety of applications. It is a highly versatile compound that has many interesting properties and can be used to study a variety of biological and chemical processes.
Scientific Research Applications
1. Bioactive Compound Synthesis
Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its derivatives have been actively explored in the synthesis of bioactive compounds. For instance, thiazole derivatives containing the ethyl piperazine-1-carboxylate moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against specific microorganisms, with particular compounds also showing notable antiurease and antilipase activities (Başoğlu et al., 2013).
2. Crystallography and Material Studies
In crystallography and material studies, this compound derivatives have been characterized using various techniques. For example, the crystal structure of a similar compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using techniques like FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, revealing detailed molecular interactions and structural configurations (Sapnakumari et al., 2014).
3. Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, thiazole derivatives related to this compound have been synthesized for various biological applications. For instance, novel thiazole compounds containing ether structures have been synthesized and shown to exhibit fungicidal activities against specific pathogens, showcasing the potential of these compounds in developing new antimicrobial agents (Li-ga, 2015).
4. Computational and Theoretical Studies
Computational and theoretical studies have also focused on derivatives of this compound. Detailed computational analyses, such as Hirshfeld surface and 2D-fingerprint plots, topological electron density parameters, and molecular docking simulations, have been conducted to understand the binding profiles, drug-likeness, and potential inhibitory activities of novel thiazole derivatives, significantly contributing to the rational design of new therapeutic agents (Nagarajappa et al., 2022).
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate, also known as Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, is a compound with significant biological potential It’s worth noting that 2-aminothiazoles, a class of compounds to which our compound belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that 2-aminothiazoles interact with their targets, leading to various biological activities . For instance, some 2-aminothiazole derivatives have shown significant antibacterial and antifungal potential .
Biochemical Pathways
2-aminothiazoles are known to influence a variety of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazoles in water, alcohol, and ether may influence the bioavailability of this compound.
Result of Action
2-aminothiazoles have been associated with a range of biological activities, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Action Environment
The solubility of thiazoles in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on thiazole derivatives have shown that they can have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate at different dosages in animal models have not been reported yet. Thiazole derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDHEPVYUBFST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650417 |
Source
|
Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-78-9 |
Source
|
Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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